molecular formula C6H3Cl2F3N2 B1389764 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine CAS No. 1060815-21-5

2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine

Cat. No. B1389764
CAS RN: 1060815-21-5
M. Wt: 231 g/mol
InChI Key: KITFADCMNYDCFZ-UHFFFAOYSA-N
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Description

“2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine” is a heterocyclic aromatic compound. It is a derivative of Trifluoromethylpyridine (TFMP), which contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Various methods of synthesizing 2,3,5-DCTF have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure . The InChI code for this compound is 1S/C6HCl2F3N2/c6-3-1-2 (5 (8,9)10)11-4 (7)12-3/h1H .

Scientific Research Applications

2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine has a variety of scientific research applications. It has been used in medicinal chemistry to study the structure-activity relationships of various compounds. It has also been used in organic synthesis to prepare a variety of molecules, including pharmaceuticals and agrochemicals. In biochemistry, this compound has been used to investigate the structure and function of proteins, enzymes, and other biomolecules. This compound has also been used in the study of enzyme inhibition and enzyme activation.

Mechanism of Action

Advantages and Limitations for Lab Experiments

2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine has several advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life. It is also relatively inexpensive, and can be easily obtained from chemical suppliers. Furthermore, this compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the structure and function of proteins, enzymes, and other biomolecules.
However, there are some limitations to using this compound in laboratory experiments. It is a relatively toxic compound, and should be handled with care. In addition, it is not water soluble, so it must be dissolved in a suitable solvent prior to use. Furthermore, this compound is not very soluble in organic solvents, so it must be used in relatively small amounts.

Future Directions

There are several future directions for the use of 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine in scientific research. One potential direction is to investigate the effects of this compound on other enzymes and biomolecules, such as kinases and transcription factors. In addition, this compound could be used to study the structure and function of proteins involved in signal transduction pathways. Another potential direction is to investigate the effects of this compound on the metabolism of drugs and other compounds. Finally, this compound could be used to study the effects of environmental pollutants on cellular processes.

Safety and Hazards

The safety data sheet indicates that “2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,4-dichloro-6-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F3N2/c7-2-1-3(6(9,10)11)13-5(8)4(2)12/h1H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITFADCMNYDCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1C(F)(F)F)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673552
Record name 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1060815-21-5
Record name 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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